molecular formula C14H13NO B14240892 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone CAS No. 224040-90-8

1-(3-Methylphenyl)-2-(3-pyridyl)ethanone

Cat. No.: B14240892
CAS No.: 224040-90-8
M. Wt: 211.26 g/mol
InChI Key: MBUIULUFNWPJOA-UHFFFAOYSA-N
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Description

Structural Context within the α-Pyridyl Ketone Class

1-(3-Methylphenyl)-2-(3-pyridyl)ethanone is classified as an α-pyridyl ketone. This classification is determined by the arrangement of its functional groups. The structure features a carbonyl group (C=O), which defines it as a ketone. The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is directly bonded to a pyridine (B92270) ring.

The key structural features are:

Ketone Group: The ethanone (B97240) (-C(=O)CH₂-) linker is central to the molecule's reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles.

3-Methylphenyl Group: This is an aromatic benzene (B151609) ring substituted with a methyl group at the meta position. This group is attached to the carbonyl carbon.

3-Pyridyl Group: A pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. britannica.com The nitrogen atom imparts basicity to the molecule and can participate in hydrogen bonding. newworldencyclopedia.org In this compound, the ring is attached at the 3-position to the alpha-carbon of the ketone.

The presence of the pyridine ring introduces unique electronic properties compared to simple aryl ketones. The nitrogen atom in the pyridine ring is a weak base and can be protonated to form a pyridinium (B92312) salt. newworldencyclopedia.org This can influence the reactivity of the nearby ketone functional group. α-Pyridyl ketones are important precursors in the synthesis of various heterocyclic compounds and have been studied for their potential applications in medicinal chemistry. mdpi.comresearchgate.net

Historical Perspective on Related Ketone and Heterocyclic Chemistry Research

The study of compounds like this compound is built upon centuries of foundational research in organic chemistry, specifically in the areas of ketone chemistry and heterocyclic chemistry.

Ketone Chemistry: The understanding of ketones as a distinct class of organic compounds emerged in the 19th century. Early work focused on their synthesis and characteristic reactions, such as nucleophilic addition and reactions at the α-carbon. The development of reactions like the Friedel-Crafts acylation provided general methods for the synthesis of aromatic ketones. Mechanistic studies throughout the 20th century elucidated the role of the carbonyl group in directing reactions and the importance of enol and enolate intermediates. acs.org

Heterocyclic Chemistry: The history of heterocyclic chemistry began with the isolation of compounds from natural sources. Pyridine was first isolated from coal tar in the mid-19th century. britannica.comnih.gov The determination of its aromatic, benzene-like structure by chemists like Wilhelm Körner and James Dewar was a significant milestone. acs.org Major advancements in the synthesis of pyridine derivatives, such as the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis in 1924, opened the door for the systematic creation and study of a vast array of pyridine-containing molecules. acs.orgwikipedia.org

Key Historical Developments

YearDevelopmentSignificance
1840s Thomas Anderson isolates impure pyridine from animal bones. acs.orgFirst isolation of a key heterocyclic compound.
1876 William Ramsay achieves the first synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.orgDemonstrated the laboratory synthesis of a heteroaromatic compound.
1881 Arthur Hantzsch develops the Hantzsch pyridine synthesis. britannica.comwikipedia.orgProvided a versatile method for synthesizing pyridine derivatives.
1924 Aleksei Chichibabin invents a more efficient pyridine synthesis. newworldencyclopedia.orgwikipedia.orgEnabled larger-scale production of pyridine from inexpensive reagents.

Broader Academic Significance in Synthetic and Mechanistic Organic Chemistry

The academic significance of this compound and related α-pyridyl ketones lies in their utility as versatile intermediates in organic synthesis and as probes for studying reaction mechanisms.

Synthetic Significance:

Building Blocks for Heterocycles: α-Pyridyl ketones are valuable precursors for the synthesis of more complex heterocyclic systems. The ketone functionality can be readily transformed into other groups, and the adjacent C-H bonds (alpha to the carbonyl) are acidic enough to participate in enolate chemistry. This allows for the construction of new rings and the introduction of diverse functional groups. For example, α-haloketones, which can be derived from ketones, are key intermediates in the synthesis of N-, S-, and O-heterocycles. nih.gov

Pharmaceutical Scaffolds: The pyridine ring is a common feature in many pharmaceutical compounds. britannica.com Its ability to act as a hydrogen bond acceptor and its basicity allow it to interact with biological targets such as enzymes and receptors. Therefore, α-pyridyl ketones are attractive starting materials in drug discovery programs for creating libraries of potential therapeutic agents. researchgate.net

Cross-Coupling Reactions: Modern synthetic methods, such as electrochemically driven nickel-catalyzed cross-coupling, have been developed for the synthesis of aryl alkyl ketones, highlighting the ongoing interest in creating these structures efficiently. acs.org

Mechanistic Significance:

Nucleophilic Addition: The ketone's carbonyl group is a classic electrophile, undergoing nucleophilic addition reactions. The presence of the adjacent pyridyl and the more distant methylphenyl groups can influence the stereochemistry and rate of these reactions, providing a platform for studying electronic and steric effects. masterorganicchemistry.comlibretexts.org

Enolate Chemistry: The protons on the carbon between the carbonyl group and the pyridine ring (the α-carbon) are acidic and can be removed by a base to form an enolate. This nucleophilic intermediate can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds. Studying the regioselectivity and stereoselectivity of these reactions provides fundamental insights into reaction control.

Catalysis: The basic nitrogen atom in the pyridine ring can potentially act as an internal catalyst or ligand in certain reactions, influencing the reaction pathway and outcome.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

224040-90-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C14H13NO/c1-11-4-2-6-13(8-11)14(16)9-12-5-3-7-15-10-12/h2-8,10H,9H2,1H3

InChI Key

MBUIULUFNWPJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylphenyl 2 3 Pyridyl Ethanone

Retrosynthetic Analysis of the 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone Core

Retrosynthetic analysis of this compound suggests several logical bond disconnections to identify potential starting materials. The most prominent disconnections are at the C-C bond alpha to the carbonyl group (Disconnection A) and the bond between the carbonyl carbon and the 3-methylphenyl ring (Disconnection B).

Disconnection A: Cleavage of the C-C bond between the carbonyl group and the pyridyl-bearing methylene (B1212753) group leads to two primary synthons: a 3-methylbenzoyl synthon and a 3-pyridylmethyl synthon. These correspond to readily available starting materials such as 3-methylbenzoic acid derivatives (e.g., acid chloride, ester) or 3-methylacetophenone, and 3-picoline (3-methylpyridine) or 3-pyridineacetonitrile derivatives. This disconnection pathway points towards synthesis via condensation or nucleophilic substitution reactions.

Disconnection B: This approach involves breaking the bond between the carbonyl carbon and the 3-methylphenyl ring. This disconnection suggests a pathway involving an organometallic reagent derived from 3-bromotoluene (B146084) or a related compound, which would act as a nucleophile attacking a 3-pyridylacetyl electrophile. This strategy aligns with organometallic cross-coupling reactions.

A third possibility, though less common for this specific structure, involves constructing the pyridine (B92270) ring as a final step from a precursor already containing the 3-methylphenyl ethanone (B97240) moiety.

Classical and Modern Synthetic Routes

The synthesis of the this compound skeleton can be achieved through several established and contemporary methods.

Condensation Reactions and Related Approaches

Condensation reactions provide a classical and direct route for forming the crucial carbon-carbon bond. A plausible approach is the Claisen condensation or a related base-catalyzed reaction between a derivative of 3-methylphenyl acetate (B1210297) and a 3-pyridinecarboxylic acid ester. The resulting β-keto ester could then be hydrolyzed and decarboxylated to yield the target ketone.

Another viable condensation strategy involves the reaction of the enolate of 3-methylacetophenone with an electrophilic source of the 3-pyridylmethyl group. Alternatively, reactions involving the condensation of dienones with diamines have been used to construct complex heterocyclic systems and demonstrate the versatility of condensation chemistry. nih.gov The principles of such reactions, involving the formation of a new carbon-carbon bond via enolate intermediates, are fundamental to this synthetic approach. nih.gov

Table 1: Potential Reactants for Condensation-Based Synthesis

Reactant 1 (Nucleophile Precursor) Reactant 2 (Electrophile Precursor) Base/Catalyst Potential Reaction Type
3-Methylacetophenone 3-Pyridinecarboxaldehyde Sodium ethoxide, LDA Aldol-type Condensation
Ethyl 3-methylphenylacetate Ethyl nicotinate Sodium ethoxide Claisen Condensation

Organometallic Cross-Coupling Strategies for Constructing the Carbon Skeleton

Modern synthetic chemistry offers powerful organometallic cross-coupling reactions for the construction of C-C bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are particularly effective. researchgate.net A general strategy involves the coupling of an organometallic reagent with an organic halide or triflate.

For the synthesis of this compound, one could envision:

Suzuki Coupling: Coupling of a 3-pyridylmethylboronic acid derivative with a 3-methylbenzoyl halide.

Heck-type Coupling: While less direct for this saturated ketone, related palladium-catalyzed carbonylative couplings or α-arylations of ketones are highly relevant. purdue.edu The α-arylation of a ketone enolate with an aryl halide is a powerful method for forming the carbon skeleton adjacent to the carbonyl group. organic-chemistry.org For instance, the reaction of the enolate of an appropriate ketone with 3-bromopyridine (B30812) in the presence of a palladium catalyst could form the desired bond. acs.org

Grignard Reagent Coupling: A copper-catalyzed coupling of a Grignard reagent, such as 3-methylphenylmagnesium bromide, with a 3-pyridylacetyl chloride derivative could also yield the target compound. digitellinc.com

Table 2: Organometallic Cross-Coupling Approaches

Coupling Partners Catalyst System Reaction Type
3-Methylphenylboronic acid + 2-(3-pyridyl)acetyl chloride Pd(PPh₃)₄, Base Suzuki-type Carbonylative Coupling
3-Methylacetophenone + 3-Bromopyridine Pd₂(dba)₃, Ligand, Base Palladium-catalyzed α-Arylation

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rsc.org Potential green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net Both condensation and cross-coupling reactions can be adapted for microwave synthesis.

Solventless Reactions or Greener Solvents: Performing reactions under solvent-free conditions, such as through ball milling or "grindstone chemistry," minimizes the use of hazardous organic solvents. rsc.org When a solvent is necessary, replacing traditional solvents like toluene (B28343) or DMF with greener alternatives such as 2-methyl-THF, ethanol, or even water is a key consideration. rsc.orgrsc.org

Catalyst Efficiency and Recycling: The use of highly efficient catalysts at low loadings minimizes metal waste. Developing heterogeneous catalysts that can be easily recovered and recycled would further enhance the sustainability of the synthesis.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Approach Green Chemistry Approach
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasonic irradiation rsc.org
Solvent Toluene, Dichloromethane, DMF Ethanol, Water, 2-MeTHF, Solvent-free rsc.orgrsc.org
Catalyst Homogeneous palladium catalysts Heterogeneous/recyclable catalysts, biocatalysts

| Reaction Time | Several hours to days | Minutes to a few hours |

Stereoselective Synthesis and Enantiomeric Control

The target molecule, this compound, is achiral as it does not possess a stereocenter. However, the principles of stereoselective synthesis would become critical if a substituent were introduced at the methylene bridge, creating a chiral center and thus two enantiomers.

In such a hypothetical scenario, achieving enantiomeric control would require asymmetric synthesis methodologies. Key strategies could include:

Catalytic Asymmetric α-Arylation: This is a powerful method for constructing α-aryl ketones with a tertiary stereocenter. nih.gov The reaction between a silyl (B83357) enol ether of a substituted ketone and a pyridine-based arylating agent could be catalyzed by a chiral metal complex (e.g., copper(I) or palladium with chiral phosphine (B1218219) ligands) to favor the formation of one enantiomer over the other. acs.orgnih.govacs.org

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be attached to one of the starting materials to direct the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary would be removed to yield the enantiomerically enriched product.

Enantioselective Reduction: While the target is a ketone, if the corresponding chiral alcohol were the ultimate goal, the enantioselective reduction of the prochiral ketone would be essential. This can be achieved using chiral catalysts such as those based on oxazaborolidines or transition metals (e.g., ruthenium) with chiral ligands, or through enzymatic reductions using ketoreductases. rsc.orgrsc.orgnih.govwikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility. This process involves the systematic variation of key reaction parameters. nih.govharvard.edu

For an organometallic cross-coupling reaction, for example, the following factors would be screened:

Catalyst and Ligand: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and various phosphine ligands (e.g., PPh₃, BINAP, Xantphos) would be tested to find the most active and selective combination.

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) is critical, as it affects the rate of both the desired reaction and potential side reactions.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF, THF) can significantly influence reaction kinetics and solubility of intermediates.

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without causing decomposition of reactants or products. Monitoring the reaction progress by techniques like TLC or GC-MS is essential. harvard.edu

Table 4: Hypothetical Optimization of a Palladium-Catalyzed α-Arylation

Entry Ligand Base Solvent Temperature (°C) Yield (%)
1 PPh₃ K₂CO₃ Toluene 110 45
2 Xantphos K₂CO₃ Toluene 110 62
3 Xantphos Cs₂CO₃ Toluene 110 75
4 Xantphos Cs₂CO₃ Dioxane 100 88

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Detailed proton (¹H) and carbon-13 (¹³C) NMR spectral data, including chemical shifts, coupling constants, and multiplicity, are not available in the reviewed literature for 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone. Consequently, a full spectral analysis and assignment for this specific molecule cannot be provided. Furthermore, data from 2D NMR techniques such as COSY, HSQC, and HMBC, which are crucial for unambiguous structural elucidation, have not been reported.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights (FT-IR, FT-Raman)

Experimentally determined Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra for this compound are not documented in the accessible scientific domain. Therefore, a detailed analysis of its vibrational modes, which would confirm the presence of key functional groups and provide insights into the molecule's conformational properties, cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

While the molecular formula of this compound can be determined as C₁₄H₁₃NO, leading to a theoretical exact mass, no experimental high-resolution mass spectrometry (HRMS) data has been published. Such data would be essential for confirming the elemental composition and for analyzing the fragmentation patterns to support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported. As a result, critical information regarding its solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions, remains undetermined.

Advanced Spectroscopic Techniques for Dynamic Studies (e.g., Variable Temperature NMR)

There is no information available on the application of advanced spectroscopic techniques, such as variable temperature NMR, to study the dynamic processes of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

There are no specific studies found that apply quantum chemical calculation methodologies, such as Density Functional Theory (DFT) or ab initio methods, to 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone. While these methods are widely used to investigate molecular structures and properties of other organic compounds, nanobioletters.comresearchgate.net dedicated research on the title compound is absent from the available literature.

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound is not available. Such studies, which are crucial for understanding the three-dimensional structure and stability of a molecule, have not been reported.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

A detailed analysis of the electronic structure of this compound, including calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), could not be found. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity, ajchem-a.commaterialsciencejournal.org but these values have not been computationally determined for this compound in the literature reviewed.

Simulation of Spectroscopic Data and Validation with Experimental Results

There are no published computational studies that simulate the spectroscopic data (such as IR, NMR, or UV-Vis spectra) for this compound. While DFT is a common tool for correlating theoretical calculations with experimental spectroscopic results, researchgate.net no such comparative analysis has been performed for this specific molecule.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of research in the available scientific papers. Computational tools are often used to map reaction pathways and understand transition states, nih.govmdpi.com but this has not been applied to the title compound.

Prediction of Reactivity and Selectivity

No theoretical studies predicting the reactivity and selectivity of this compound are present in the reviewed literature. Global and local reactivity descriptors derived from conceptual DFT are essential for predicting how a molecule will interact with other reagents, but this information is currently unavailable.

Chemical Reactivity and Derivatization Strategies

Reactions at the Carbonyl Group

The carbonyl group (C=O) is a primary site of reactivity in 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone. Its polarized nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile, susceptible to attack by various nucleophiles. masterorganicchemistry.comox.ac.uk

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This intermediate is typically protonated upon work-up to yield an alcohol. Strong nucleophiles can add directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group.

Key nucleophilic addition reactions applicable to this compound include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(3-Methylphenyl)-2-(3-pyridyl)ethanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of a new carbon-carbon bond, yielding a tertiary alcohol after acidic work-up. ambeed.com

Condensation Reactions: The presence of α-hydrogens on the methylene (B1212753) bridge allows for condensation reactions. For example, in a base-catalyzed aldol-type condensation, the enolate can react with another carbonyl compound. Similarly, the Mannich reaction involves the aminoalkylation of the acidic α-hydrogen, typically using formaldehyde (B43269) and a primary or secondary amine. wikipedia.org

Reaction TypeReagent(s)Product Type
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Grignard ReactionR-MgX, then H₃O⁺Tertiary Alcohol
Mannich ReactionCH₂O, R₂NH, H⁺β-Aminoketone (Mannich base)

α-Functionalization and Enolate Chemistry

The methylene group (CH₂) situated between the carbonyl group and the pyridine (B92270) ring contains acidic protons (α-hydrogens). Deprotonation of one of these protons by a strong base yields a resonance-stabilized enolate anion. wikipedia.orgyoutube.com This enolate is a potent nucleophile and a key intermediate for introducing functional groups at the α-position. libretexts.orglibretexts.org

Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for the quantitative formation of enolates from ketones in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org Once formed, the enolate of this compound can react with a variety of electrophiles.

Strategies for α-functionalization include:

Alkylation: The enolate can undergo Sₙ2 reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond at the α-carbon. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of a β-diketone derivative.

Reaction TypeReagentsProduct Type
Enolate FormationLithium diisopropylamide (LDA) in THFLithium Enolate
α-Alkylation1. LDA; 2. R-X (Alkyl halide)α-Substituted Ketone
α-Acylation1. LDA; 2. RCOCl (Acyl chloride)β-Diketone

Reactions Involving the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic site.

Electrophilic Aromatic Substitution (e.g., N-oxidation, quaternization)

Unlike benzene (B151609), the pyridine ring is generally deactivated towards electrophilic aromatic substitution on its carbon atoms due to the electron-withdrawing effect of the nitrogen atom. However, the nitrogen atom itself is susceptible to electrophilic attack.

N-oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgarkat-usa.org N-oxidation significantly alters the reactivity of the ring, making the positions ortho and para to the nitrogen (C2, C4, C6) more susceptible to nucleophilic attack and activating them towards certain electrophilic substitutions. nih.gov

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts, known as pyridinium (B92312) salts. nih.gov This reaction is a classic example of nucleophilic substitution where the nitrogen atom is the nucleophile. The formation of a positive charge on the nitrogen further deactivates the ring towards electrophiles but increases its susceptibility to nucleophiles. nih.gov

Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh conditions. However, the presence of the electron-withdrawing nitrogen atom makes the ring more susceptible to nucleophilic attack than benzene, particularly at the C2 and C4 positions.

The reactivity can be enhanced by the presence of a good leaving group (like a halide) at these positions or by activation through N-oxidation. For the parent compound, a classic reaction like the Chichibabin reaction could be employed, which involves amination at the C2 position using sodium amide (NaNH₂), although it requires high temperatures.

Metal-Catalyzed Reactions on the Pyridyl Moiety

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the derivatization of heteroaromatic rings like pyridine. While these reactions typically require a halide or triflate derivative as a starting material, they represent a key strategy for further functionalization.

A plausible derivatization pathway would involve:

Halogenation of the pyridine ring to introduce a bromine or iodine atom, which can serve as a handle for cross-coupling.

Cross-coupling Reaction: The resulting halopyridine derivative could then undergo reactions such as:

Suzuki Coupling: A palladium-catalyzed reaction with a boronic acid or ester (R-B(OR)₂) to form a new carbon-carbon bond. mdpi.com

Heck Coupling: A palladium-catalyzed reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: A palladium- and copper-catalyzed reaction with a terminal alkyne to form a carbon-carbon bond with an alkyne. google.com

These reactions provide a versatile route to a wide range of substituted pyridine derivatives that would be difficult to access through classical methods.

Reaction TypeTypical ReagentsProduct TypeNote
N-Oxidationm-CPBA or H₂O₂/CH₃COOHPyridine N-OxideActivates ring for other substitutions
QuaternizationCH₃IN-Methylpyridinium Iodide SaltIncreases ring's electrophilicity
Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl- or Alkyl-substituted PyridineRequires prior halogenation of the pyridine ring

Reactions Involving the Methylphenyl Moiety

The methylphenyl portion of this compound is susceptible to a variety of chemical transformations that are characteristic of substituted benzene rings. These reactions primarily include electrophilic aromatic substitution and functionalization of the methyl group side-chain. The presence of the acetyl group and the methyl group on the phenyl ring directs the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

The acetyl group (-COCH3) is a meta-directing deactivator, while the methyl group (-CH3) is an ortho-, para-directing activator. In 3'-methylacetophenone, the positions ortho to the methyl group (2' and 4') and para to the methyl group (6') are activated. Conversely, the positions meta to the acetyl group (2', 4', and 6') are the least deactivated. The directing effects of both substituents must be considered to predict the outcome of electrophilic aromatic substitution.

Halogenation:

Direct halogenation of this compound has not been extensively documented. However, studies on the halogenation of 3-methylacetophenone provide insights into the expected reactivity. The reaction of 3-methylacetophenone with halogens in the presence of a Lewis acid catalyst is expected to yield a mixture of substituted products. The primary sites of substitution are ortho and para to the activating methyl group, which are also meta to the deactivating acetyl group.

For instance, bromination of 3-bromoacetophenone has been described, which can provide an analogy for the introduction of a halogen. orgsyn.org Nuclear halogenation of acetophenone (B1666503) is known to be dependent on the formation of an aluminum chloride complex to avoid side-chain halogenation. orgsyn.org

Interactive Data Table: Predicted Products of Halogenation of this compound

Position of SubstitutionPredicted Major/Minor ProductRationale
4'-positionMajorOrtho to the activating methyl group and meta to the deactivating acetyl group. Sterically accessible.
6'-positionMajorPara to the activating methyl group and meta to the deactivating acetyl group.
2'-positionMinorOrtho to both the activating methyl group and the deactivating acetyl group. Steric hindrance from both adjacent groups may reduce the yield.

Nitration:

For the methylphenyl moiety in the target compound, the directing effects of the methyl and acetyl groups will again govern the position of nitration. The nitro group is expected to add to the positions that are activated by the methyl group and not strongly deactivated by the acetyl group.

Interactive Data Table: Predicted Products of Nitration of this compound

Position of SubstitutionPredicted Major/Minor ProductRationale
4'-positionMajorOrtho to the activating methyl group and meta to the deactivating acetyl group. Favorable electronic and steric factors.
6'-positionMajorPara to the activating methyl group and meta to the deactivating acetyl group. Electronically favored.
2'-positionMinorOrtho to both substituents, leading to potential steric hindrance.

Side-Chain Functionalization (e.g., oxidation of methyl group)

The methyl group attached to the phenyl ring can undergo oxidation to other functional groups, such as a formyl group or a carboxylic acid group. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions.

Oxidation of a methyl group on an aromatic ring can be challenging to control, as it can be difficult to stop the reaction at the aldehyde stage, with the carboxylic acid often being the more stable product. thieme-connect.de However, various reagents have been developed for the selective oxidation of methylarenes. thieme-connect.de For example, 4-methylacetophenone can be oxidized to 1,4-benzenedicarboxylic acid using strong oxidizing agents like potassium dichromate or potassium permanganate. quora.com To achieve partial oxidation to the corresponding aldehyde, milder and more selective oxidizing agents would be required. Cerium(IV) salts, such as ammonium cerium(IV) nitrate, are known to be effective for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de

Interactive Data Table: Potential Products of Side-Chain Oxidation of this compound

Oxidizing AgentPotential ProductComments
Potassium Permanganate (KMnO₄)1-(3-Carboxyphenyl)-2-(3-pyridyl)ethanoneStrong oxidizing agent, likely to lead to the carboxylic acid. quora.com
Potassium Dichromate (K₂Cr₂O₇)1-(3-Carboxyphenyl)-2-(3-pyridyl)ethanoneAnother strong oxidizing agent favoring carboxylic acid formation. quora.com
Ammonium Cerium(IV) Nitrate1-(3-Formylphenyl)-2-(3-pyridyl)ethanoneA milder oxidizing agent that may allow for isolation of the aldehyde. thieme-connect.de

Derivatization for Advanced Chemical Probes and Ligands

The structural framework of this compound, featuring both a pyridyl and a phenyl ring connected by a flexible ethanone (B97240) bridge, presents opportunities for derivatization to create advanced chemical probes and ligands for various applications in coordination chemistry and medicinal chemistry.

Pyridyl ketone derivatives are well-established as versatile ligands in coordination chemistry. northwestern.eduresearchgate.net For instance, di-2-pyridyl ketone and its derivatives are known to form stable complexes with a wide range of metal ions. northwestern.eduacs.org These complexes have been explored for their magnetic properties and potential applications in materials science. northwestern.edu The nitrogen atom of the pyridyl ring and the oxygen atom of the ketone can act as a bidentate chelate, binding to a metal center.

By introducing specific functional groups onto either the methylphenyl or the pyridyl moiety of this compound, it is possible to modulate the electronic properties and steric hindrance of the resulting ligand, thereby influencing the properties of its metal complexes. For example, the introduction of donor atoms could lead to ligands with higher denticity.

Furthermore, the derivatization of pyridyl ketones can lead to the development of chemical probes. For example, the synthesis of Schiff base ligands derived from di-2-pyridyl ketone has been reported to yield compounds with antiproliferative activity. Similarly, modifications to the this compound scaffold could be explored to develop probes for biological targets. The oxime derivatives of pyridyl ketones have also been investigated as ligands for metal complexes. nih.gov

While direct examples of this compound being used as a precursor for advanced chemical probes and ligands are not prominent in the literature, the known chemistry of related pyridyl ketone systems suggests a strong potential for such applications through targeted derivatization strategies.

Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone makes it a plausible precursor for the synthesis of a variety of complex heterocyclic compounds. Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. The ketone functionality can undergo a wide range of reactions, such as condensations and cyclizations, to form new ring systems.

For instance, the methylene (B1212753) group adjacent to the carbonyl and pyridyl moieties could be functionalized or participate in cyclization reactions. While direct examples involving this specific ketone are scarce, related structures are known to be versatile building blocks. For example, various substituted pyridines can be synthesized through formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones. acs.orgnih.gov Additionally, the intramolecular cyclization of amides derived from β-enamino ketones is a known method for producing pyridin-2(1H)-ones. osi.lv These general synthetic strategies highlight the potential for this compound to be utilized in similar transformations to create novel, complex heterocyclic structures.

Role in Ligand Design for Catalysis and Coordination Chemistry

The pyridyl nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Ligands containing pyridine (B92270) moieties are widely used in catalysis and coordination chemistry due to their ability to form stable complexes with a variety of metals.

While there is no specific literature detailing the use of this compound as a ligand, its structural features suggest potential applications. The ketone group could be modified, for example, through the formation of an oxime or a Schiff base, to create multidentate ligands that can chelate to a metal center through both the pyridyl nitrogen and another donor atom. Such complexes could exhibit interesting catalytic activities or be explored for their magnetic and photophysical properties.

Advanced Synthetic Methodologies Utilizing this compound

The development of advanced synthetic methodologies often relies on the availability of versatile building blocks. This compound could potentially be employed in various modern synthetic reactions. For example, the α-protons adjacent to the carbonyl group could be deprotonated to form an enolate, which could then participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Michael additions.

Furthermore, the pyridine ring can be targeted in various transformations. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes is a green method for synthesizing substituted pyridines. rsc.org While this is a method for pyridine synthesis, it demonstrates the type of modern catalytic approaches where pyridyl ketones or their derivatives could be involved. The synthesis of trisubstituted pyridines from methyl ketones and alkynones is another example of a synthetic strategy where a compound like this compound could be a valuable starting material. researchgate.net

Potential in Functional Materials Research

The combination of an aromatic phenyl ring and a polar pyridine ring in this compound suggests potential for its incorporation into functional organic materials. The properties of such materials are highly dependent on their molecular structure and intermolecular interactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research should prioritize the development of "green" and sustainable routes to 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, significant chemical waste, and the use of hazardous reagents.

Key areas for future investigation include:

Catalytic C-H Bond Activation: Researchers at McGill University have demonstrated a method using carbon monoxide to form high-energy chemicals that react with benzene (B151609) to generate ketones, offering a greener alternative to traditional multi-step technologies. mcgill.ca This approach could be adapted to activate the C-H bonds on toluene (B28343) and pyridine (B92270) precursors, providing a more direct and atom-economical synthesis.

Aerobic Oxidation: The use of molecular oxygen as a clean and abundant oxidant is highly desirable. innoget.com Research into palladium-catalyzed aerobic oxidation of olefins, known as the Tsuji-Wacker oxidation, provides a potential strategy for synthesizing carbonyl compounds like ketones. researchgate.net Future work could explore the oxidation of suitable alcohol precursors using transition-metal-substituted polyoxometalates (POMs) and environmentally friendly oxygen donors like O2. innoget.com

Waste-Free Processes: One sustainable approach involves the oxidation of benzylic alcohols using gaseous nitrogen dioxide, where the reaction byproducts are converted to nitric acid, eliminating waste. nih.gov Applying this methodology to the synthesis of pyridyl ketones could significantly improve the environmental footprint of the process. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies
Synthetic StrategyKey PrinciplePotential AdvantagesResearch Focus
Catalytic C-H Bond ActivationDirect functionalization of inert C-H bonds.Fewer synthetic steps, reduced waste, high atom economy.Developing selective catalysts for arene C-H carbonylation. mcgill.ca
Aerobic OxidationUsing O2 as the terminal oxidant.Environmentally benign, readily available oxidant, water as a byproduct.Designing robust catalysts (e.g., POMs) for selective alcohol oxidation. innoget.comresearchgate.net
Nitrogen Dioxide OxidationGas-phase oxidation of alcohols with waste conversion.Waste-free process, quantitative conversion.Adapting the method for heterocyclic alcohol substrates. nih.gov

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing reaction conditions and understanding mechanistic pathways are crucial for developing efficient syntheses. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the formation of this compound represents a significant research opportunity.

Future work in this area could involve:

In Situ Raman Spectroscopy: This technique can provide molecular-level information about crystalline phases, amorphous components, and even surface species under relevant reaction conditions. acs.org It is uniquely suited for monitoring the evolution of reactants, intermediates, and products in real-time, aiding in the elucidation of reaction kinetics and mechanisms. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and can be used to track the progress of a reaction by monitoring the appearance of the ketone carbonyl stretch and the disappearance of reactant-specific vibrations. excedr.com

Process Analytical Technology (PAT): Integrating various spectroscopic methods (e.g., NMR, IR, Raman) into a PAT framework would enable continuous analysis and control of the synthesis process. solubilityofthings.comspectroscopyonline.com This allows for precise optimization of parameters like temperature, pressure, and reactant addition rates to maximize yield and purity. solubilityofthings.com Ultrafast spectroscopy techniques, in particular, can offer unprecedented insights into molecular dynamics on extremely short timescales. spectroscopyonline.com

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
TechniqueType of Information ProvidedApplication in Synthesis
Raman SpectroscopyMolecular vibrations, crystalline structure, phase transitions. acs.orgexcedr.comReal-time monitoring of reactants and products, kinetic studies, mechanism elucidation. acs.org
FTIR SpectroscopyFunctional group identification and changes. excedr.comTracking conversion rates, identifying key intermediates.
NMR SpectroscopyDetailed molecular structure and connectivity. excedr.comStructural elucidation of products and byproducts, quantitative analysis.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reactivity Prediction

The synergy between computational chemistry and experimental work is transforming chemical research. Machine learning (ML) and artificial intelligence (AI) offer powerful tools for accelerating the discovery and development of new molecules and reactions. nih.gov

Unexplored avenues in this domain include:

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcomes and activation barriers of new transformations. bath.ac.uknih.gov This could be applied to forecast the viability of novel synthetic routes to this compound, saving significant experimental time and resources. bath.ac.uk

De Novo Compound Design: AI algorithms can generate novel molecular structures with desired properties. By defining specific physicochemical or biological activity profiles, these tools could design new derivatives of the target compound for specific applications. ethz.ch

Active Learning for Process Optimization: AI can guide experimental design through active learning, where the algorithm suggests the next set of experiments that will provide the most information to improve a predictive model. nih.govacs.org This data-efficient approach can rapidly identify optimal reaction conditions for the synthesis of this compound and its derivatives. nih.gov The integration of AI with spectroscopic analysis can further enhance the efficiency and depth of data interpretation. spectroscopyonline.com

Expanding the Scope of Derivatization for Diverse Chemical Applications

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. A systematic exploration of its derivatization potential is a key area for future research.

Specific research directions could focus on:

Ketone Carbonyl Group Modification: The ketone functionality is a prime site for derivatization. Reactions such as hydrazone and oxime formation can introduce new functionalities and potentially alter the compound's properties. mdpi.com For example, derivatization with agents like 2-hydrazinoquinoline (B107646) can produce hydrazones, which are useful for applications in analytical chemistry, such as enhancing detection in LC-MS analysis. nih.gov

Aromatic Ring Functionalization: The methylphenyl and pyridyl rings can be functionalized through various electrophilic and nucleophilic aromatic substitution reactions. Introducing different substituents (e.g., halogens, nitro groups, amino groups) could modulate the electronic properties and steric profile of the molecule, leading to new materials or biologically active compounds.

Synthesis of Heterocyclic Analogues: The ethanone (B97240) bridge can be used as a handle to construct more complex heterocyclic systems. For instance, condensation reactions with various reagents could lead to the formation of novel fused-ring structures incorporating the pyridyl and methylphenyl moieties. The synthesis of pyridyl ketones is a key step in creating more complex molecules with interesting photophysical properties. researchgate.net


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